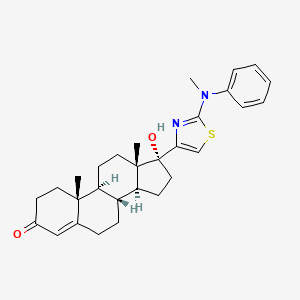

17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one

Description

The compound 17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one is a synthetic steroid derivative characterized by a modified androstane backbone. Its structure includes a 17α-hydroxy group and a 17β-substituted 2-(N-methylanilino)-4-thiazolyl moiety. This substitution introduces steric and electronic effects that influence its physicochemical properties, receptor binding, and metabolic stability compared to natural steroids like testosterone.

Properties

CAS No. |

96269-22-6 |

|---|---|

Molecular Formula |

C29H36N2O2S |

Molecular Weight |

476.7 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(N-methylanilino)-1,3-thiazol-4-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H36N2O2S/c1-27-14-11-21(32)17-19(27)9-10-22-23(27)12-15-28(2)24(22)13-16-29(28,33)25-18-34-26(30-25)31(3)20-7-5-4-6-8-20/h4-8,17-18,22-24,33H,9-16H2,1-3H3/t22-,23+,24+,27+,28+,29+/m1/s1 |

InChI Key |

CEFLRNXAUDDQEM-VHSKNJRQSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)N(C)C6=CC=CC=C6)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C5=CSC(=N5)N(C)C6=CC=CC=C6)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one typically involves multi-step organic reactions. The starting material is often a steroidal precursor, which undergoes functional group modifications to introduce the thiazole ring and the N-methylanilino group. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of double bonds or carbonyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may involve nucleophilic or electrophilic reagents, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one may be studied for its potential effects on cellular processes, enzyme interactions, and receptor binding.

Medicine

This compound could have potential applications in medicine, particularly in the development of new therapeutic agents. Its steroidal structure suggests possible interactions with hormone receptors, which could be explored for treating hormonal imbalances or related conditions.

Industry

In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and applications would be tailored to meet specific industrial needs.

Mechanism of Action

The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The presence of the thiazole ring and N-methylanilino group may influence its binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparative Data Table

*Structural features of the target compound inferred from naming conventions.

Research Implications

- Toxicity Considerations : The acute toxicity of CAS 98274-62-5 suggests that electron-rich aromatic substituents may correlate with adverse effects, warranting further toxicokinetic studies .

- Analytical Challenges : Predicted CCS values (e.g., CID 57393) aid in distinguishing analogs via ion mobility spectrometry, though experimental validation is needed .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 17-alpha-Hydroxy-17-beta-(2-(N-methylanilino)-4-thiazolyl)androst-4-en-3-one, and what challenges arise during its cyclization or alkylation steps?

- Methodological Answer : The compound's synthesis likely involves cyclization of steroidal precursors under high-pressure conditions (e.g., ethanol at 180°C in a pressure vessel) and alkylation using reagents like CH3I with NaH in toluene. A critical challenge is maintaining stereochemical integrity during cyclization, as seen in analogous androstane derivatives . Side reactions during alkylation (e.g., over-methylation) require careful temperature control and stoichiometric monitoring.

Q. How can researchers validate the structural identity of this compound, particularly the stereochemistry of the 17-beta-thiazolyl substituent?

- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions and NOESY experiments to resolve stereochemistry. X-ray crystallography is recommended for unambiguous confirmation, as applied to structurally similar 4-methyl-4-azaandrostane derivatives . High-resolution mass spectrometry (HRMS) further validates molecular formula accuracy.

Q. What biological targets or pathways are associated with the 2-(N-methylanilino)-4-thiazolyl moiety in steroidal frameworks?

- Methodological Answer : The 4-thiazolyl group is pharmacologically significant, often interacting with enzymes or receptors (e.g., kinase inhibition or steroidogenic pathways). In related compounds, this moiety enhances binding affinity to androgen or glucocorticoid receptors, as observed in Shionogi & Co.’s thiazole-derived pharmaceuticals .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, catalyst choice) influence the yield of the 17-beta-thiazolyl substituent during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) improve solubility of steroidal intermediates, while Pt-catalyzed hydrogenation in acetic acid optimizes reduction steps . Yield improvements (10–15%) are achievable using phase-transfer catalysts for alkylation, as demonstrated in analogous androstane methylations .

Q. What analytical strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability (e.g., hepatic oxidation of the thiazolyl group). Use LC-MS/MS to identify metabolites in plasma and tissue homogenates. Parallel assays comparing parent compound stability in microsomal preparations (e.g., human liver microsomes) can clarify degradation pathways .

Q. How does the 17-alpha-hydroxy group affect the compound’s binding kinetics compared to non-hydroxylated analogs?

- Methodological Answer : The 17-alpha-hydroxy group likely introduces steric hindrance, reducing binding to hydrophobic receptor pockets. Surface plasmon resonance (SPR) assays comparing binding affinity of hydroxylated vs. deoxygenated analogs to androgen receptors can quantify this effect. Molecular dynamics simulations further predict conformational changes upon hydroxylation .

Q. What regulatory considerations apply to handling this compound due to its structural similarity to controlled anabolic agents?

- Methodological Answer : The compound’s androstane backbone may classify it under Schedule III controlled substances (e.g., analogous to methyltestosterone derivatives per U.S. and international regulations). Researchers must document synthesis quantities and adhere to DEA/FDA guidelines for steroidal analogs, as outlined in public health safety acts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.